4-tert-butyl-N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}benzamide
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Overview
Description
N’‘-[4-(TERT-BUTYL)BENZOYL]-N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE is a complex organic compound that features a combination of various functional groups, including a tert-butyl group, a benzoic acid derivative, an indole moiety, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’‘-[4-(TERT-BUTYL)BENZOYL]-N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Chlorine Atom: Chlorination of the indole derivative can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Benzoic Acid Derivative: The tert-butylbenzoic acid derivative can be synthesized through Friedel-Crafts acylation of tert-butylbenzene with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Coupling Reactions: The final coupling of the indole derivative, benzoic acid derivative, and pyrimidine ring can be achieved through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N’‘-[4-(TERT-BUTYL)BENZOYL]-N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom on the indole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
N’‘-[4-(TERT-BUTYL)BENZOYL]-N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE has several scientific research applications, including:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Biological Studies: The compound can be used to study the biological activity of indole derivatives, including their antiviral, anticancer, and anti-inflammatory properties.
Chemical Biology: It can serve as a probe to investigate molecular interactions and pathways in cells.
Pharmaceutical Research: The compound can be used in high-throughput screening assays to identify potential therapeutic agents.
Mechanism of Action
The mechanism of action of N’‘-[4-(TERT-BUTYL)BENZOYL]-N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind to various biological targets, including G-protein-coupled receptors and kinases . The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indomethacin and tryptophan, which also contain the indole moiety, exhibit similar biological activities.
Pyrimidine Derivatives: Compounds like 5-fluorouracil and cytosine, which contain the pyrimidine ring, are used in cancer therapy and antiviral treatments.
Uniqueness
N’‘-[4-(TERT-BUTYL)BENZOYL]-N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE is unique due to its combination of functional groups, which may confer distinct biological activities and pharmacokinetic properties. The presence of the tert-butyl group may enhance the compound’s stability and lipophilicity, while the pyrimidine ring may contribute to its ability to interact with nucleic acids and enzymes.
Properties
Molecular Formula |
C28H31ClN6O |
---|---|
Molecular Weight |
503.0 g/mol |
IUPAC Name |
4-tert-butyl-N-[N'-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]benzamide |
InChI |
InChI=1S/C28H31ClN6O/c1-17-14-18(2)33-27(32-17)35-26(34-25(36)19-6-8-21(9-7-19)28(3,4)5)30-13-12-20-16-31-24-11-10-22(29)15-23(20)24/h6-11,14-16,31H,12-13H2,1-5H3,(H2,30,32,33,34,35,36) |
InChI Key |
PIJPOHANKUTDSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)C(C)(C)C)C |
Origin of Product |
United States |
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